molecular formula C9H12N2O B6209016 (1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans CAS No. 2703780-95-2

(1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans

Cat. No. B6209016
CAS RN: 2703780-95-2
M. Wt: 164.2
InChI Key:
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Description

(1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans, also known as (1s,3s)-3-amino-1-cyclobutanecarboxylic acid, trans, is a cyclic amine compound with a pyridine ring. It is a colorless, odorless, and crystalline solid with a melting point of 117-118 °C. This compound has a variety of applications in scientific research, including as a catalyst, a reagent, and a ligand.

Scientific Research Applications

(1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans has a variety of applications in scientific research. It has been used as a catalyst in the synthesis of monoterpenes, a reagent in the synthesis of aza-heterocycles, and a ligand for the coordination of transition metals in catalysis. It has also been used in the synthesis of peptidomimetics and as a building block for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of (1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans is not fully understood. However, it is believed that the cyclic amine group of the compound acts as a Lewis base, forming a coordination complex with a transition metal. This coordination complex then acts as a catalyst in the desired reaction.
Biochemical and Physiological Effects
To date, there have been no studies examining the biochemical or physiological effects of (1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans. As such, it is not known whether the compound has any effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using (1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans in laboratory experiments include its stability, its low cost, and its versatility. It is also relatively easy to synthesize and purify, making it a useful reagent for many types of reactions. However, it is important to note that the compound is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for (1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans. Future studies could focus on the synthesis of novel derivatives of the compound and the evaluation of their potential applications. Additionally, further research could be conducted to explore the biochemical and physiological effects of (1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans and its potential therapeutic applications. Finally, further research could be conducted to explore the potential use of (1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans as a catalyst for other types of reactions.

Synthesis Methods

The synthesis of (1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans typically begins with the cyclization of a pyridine-3-carboxylic acid with an amine. The reaction is typically carried out in anhydrous conditions at temperatures of 120-150°C, and yields a cyclic amine compound with a pyridine ring. The product can then be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans involves the conversion of a cyclobutanone derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methyl iodide", "sodium cyanoborohydride", "acetic acid", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 3-pyridinecarboxaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 3-(1-ethoxycarbonyl-2-pyridinyl)but-2-en-1-one.", "Step 2: Reduction of the above product with sodium borohydride in the presence of hydrochloric acid to form (1s,3s)-3-(1-ethoxycarbonyl-2-pyridinyl)cyclobutanone.", "Step 3: Conversion of the above product to (1s,3s)-3-(1-hydroxycarbonyl-2-pyridinyl)cyclobutanone by treatment with sodium hydroxide.", "Step 4: Alkylation of the above product with methyl iodide to form (1s,3s)-3-(1-methoxycarbonyl-2-pyridinyl)cyclobutanone.", "Step 5: Reduction of the above product with sodium cyanoborohydride in the presence of acetic acid to form (1s,3s)-3-(1-methoxycarbonyl-2-pyridinyl)cyclobutan-1-ol.", "Step 6: Conversion of the above product to (1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans by treatment with hydrochloric acid and sodium bicarbonate in ethanol and water." ] }

CAS RN

2703780-95-2

Product Name

(1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans

Molecular Formula

C9H12N2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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